molecular formula C21H17NO6 B2589640 2-Oxotetrahydrofuran-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030095-90-9

2-Oxotetrahydrofuran-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2589640
CAS No.: 1030095-90-9
M. Wt: 379.368
InChI Key: UHRLFTGNRYZHDX-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C21H17NO6 and its molecular weight is 379.368. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) detailed the catalytic reactions of 4-yn-1-ones, including compounds similar to our subject, under oxidative carbonylation conditions to synthesize various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions were facilitated by palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing the compound's utility in producing pharmacologically relevant heterocycles (Bacchi et al., 2005).

Synthesis of Azuleno Derivatives

Fujimori et al. (1986) explored the synthesis of new heterocyclic compounds through reactions involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines, leading to the creation of azuleno[1,2-b]pyrrole and its furan analogues. This illustrates the compound's role in synthesizing novel structures with potential for further chemical and biological exploration (Fujimori et al., 1986).

Bioreductive Pro-drug Systems

Berry et al. (1997) discussed the synthesis of 5-substituted isoquinolin-1-ones by a one-pot Curtius rearrangement, leading to the development of potential bioreductively activated pro-drug systems. Such systems could selectively release therapeutic drugs in hypoxic solid tumors, signifying the compound's applicability in targeted cancer therapy (Berry et al., 1997).

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-26-14-6-4-5-13(11-14)22-12-17(15-7-2-3-8-16(15)19(22)23)20(24)28-18-9-10-27-21(18)25/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRLFTGNRYZHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.